A Guide to the Spectroscopic Characterization of 2-Chloropiperidine
A Guide to the Spectroscopic Characterization of 2-Chloropiperidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropiperidine (C₅H₁₀ClN, Molecular Weight: 119.59 g/mol ) is a heterocyclic amine of significant interest in synthetic chemistry and drug development due to its utility as a reactive intermediate and a structural motif.[1] Unambiguous characterization of this compound is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloropiperidine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a consolidated public database of experimental spectra, this document synthesizes data from foundational spectroscopic principles and analogous structures to present a robust predictive analysis. Each section details the theoretical underpinnings, expected spectral features, standardized data acquisition protocols, and visual representations of key chemical relationships to offer a complete analytical portrait of 2-Chloropiperidine.
Introduction to Spectroscopic Analysis of 2-Chloropiperidine
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. The introduction of a chlorine atom at the C2 position creates a chiral center and significantly modulates the electronic environment and reactivity of the ring. Accurate structural confirmation is therefore essential and is best achieved through a multi-technique spectroscopic approach.
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NMR Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemical relationships.
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Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.
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Mass Spectrometry (MS) determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.
This guide will systematically deconstruct the predicted data from each of these techniques, explaining the causal relationships between the molecular structure of 2-Chloropiperidine and its spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Chloropiperidine, both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
Expertise in Action: Interpreting the Spectrum The key to interpreting the ¹H NMR spectrum of 2-Chloropiperidine lies in understanding the inductive effect of the electronegative chlorine and nitrogen atoms. The chlorine atom at C2 will strongly deshield the attached proton (H2), causing its signal to appear significantly downfield compared to a typical aliphatic C-H proton. Similarly, protons on carbons adjacent to the nitrogen (H2 and H6) will also be shifted downfield. The N-H proton is often a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| NH | 1.5 - 3.0 | broad singlet | 1H | - |
| CH (Cl) (H2) | 3.5 - 3.8 | multiplet | 1H | J(H2, H3ax), J(H2, H3eq) |
| CH ₂(N) (H6) | 2.8 - 3.2 | multiplet | 2H | J(H6, H5ax), J(H6, H5eq) |
| CH ₂ (H3, H4, H5) | 1.4 - 2.0 | complex multiplet | 6H | - |
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Chloropiperidine in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
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Acquisition Parameters:
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Pulse Program: Standard single-pulse sequence.
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 16-64, depending on sample concentration.
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Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton ratios.
Caption: Key ¹H-¹H spin-spin coupling in 2-Chloropiperidine.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expertise in Action: Interpreting the Spectrum The carbon atom directly bonded to the chlorine (C2) will experience the most significant deshielding and will appear furthest downfield. The carbon adjacent to the nitrogen (C6) will also be shifted downfield, but typically to a lesser extent than C2. The remaining aliphatic carbons (C3, C4, C5) will appear in the more shielded upfield region.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C 2 (C-Cl) | 60 - 65 |
| C 6 (C-N) | 45 - 50 |
| C 3 | 30 - 35 |
| C 4 | 22 - 28 |
| C 5 | 20 - 25 |
Experimental Protocol: ¹³C NMR Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
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Instrument Setup: Use a 125 MHz (or corresponding field strength) NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
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Spectral Width: 0 - 220 ppm.
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Relaxation Delay: 2 seconds.
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Number of Scans: 512 - 2048 scans are typically required to achieve a good signal-to-noise ratio.
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Processing: Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz. Phase correct and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on their unique vibrational frequencies.
Expertise in Action: Interpreting the Spectrum For 2-Chloropiperidine, the key diagnostic peaks will be the N-H stretch, the aliphatic C-H stretches, and the C-Cl stretch. The N-H stretch of a secondary amine typically appears as a single, moderately sharp peak in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations from the methylene groups will be observed just below 3000 cm⁻¹. The C-Cl stretch is found in the fingerprint region and can sometimes be difficult to assign definitively, but is expected in the 600-800 cm⁻¹ range.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 3500 | N-H Stretch (secondary amine) | Medium, Sharp |
| 2850 - 2960 | C-H Stretch (aliphatic) | Strong |
| 1440 - 1480 | C-H Bend (scissoring) | Medium |
| 1100 - 1200 | C-N Stretch | Medium |
| 600 - 800 | C-Cl Stretch | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
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Sample Application: Place a small drop of liquid 2-Chloropiperidine or a small amount of solid onto the center of the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Cleaning: Thoroughly clean the ATR crystal after analysis.
Caption: Standard workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule upon ionization.
Expertise in Action: Interpreting the Spectrum For 2-Chloropiperidine (MW = 119.59), the mass spectrum under Electron Ionization (EI) will be highly informative.
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Molecular Ion (M⁺): A key feature will be the molecular ion peak at m/z 119. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), there will be a characteristic M+2 peak at m/z 121 with an intensity approximately one-third that of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
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Fragmentation: The fragmentation of cyclic amines is often dominated by alpha-cleavage , which is the cleavage of a bond adjacent to the nitrogen atom. The most likely fragmentation for 2-Chloropiperidine is the loss of the chlorine atom as a radical, followed by or concerted with the loss of a hydrogen atom to form a stable iminium ion.
Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment | Notes |
| 119/121 | [C₅H₁₀ClN]⁺ | Molecular ion (M⁺) and M+2 isotope peak |
| 84 | [C₅H₈N]⁺ | Loss of HCl |
| 84 | [C₅H₁₀N]⁺ | Loss of Cl radical |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a dilute solution of 2-Chloropiperidine in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.
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Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.
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Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
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Data Analysis: Identify the molecular ion peak and its M+2 isotope peak to confirm the molecular formula. Analyze the major fragment ions to elucidate the structure.
Caption: Primary fragmentation pathways for 2-Chloropiperidine in EI-MS.
Integrated Spectroscopic Analysis
No single spectroscopic technique provides a complete structural picture. The true analytical power is realized when the data from NMR, IR, and MS are integrated.
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MS confirms the molecular formula is C₅H₁₀ClN via the molecular ion and its isotope pattern.
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IR confirms the presence of a secondary amine (N-H stretch), aliphatic chains (C-H stretch), and a chloroalkane (C-Cl stretch).
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¹³C NMR shows five distinct carbon signals, consistent with the piperidine ring structure. The downfield shift at ~60-65 ppm strongly suggests a carbon directly attached to a chlorine atom.
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¹H NMR confirms the number of protons and their adjacencies. The downfield multiplet at ~3.5-3.8 ppm corresponds to the proton on the chlorine-bearing carbon, corroborating the findings from the other techniques.
Together, these techniques provide a self-validating system, leading to the unambiguous structural confirmation of 2-Chloropiperidine. This integrated approach is fundamental to quality control, reaction monitoring, and regulatory submissions in the chemical and pharmaceutical industries.
References
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PubChem. 2-Chloropiperidine. National Center for Biotechnology Information. [Link]
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University of Wisconsin. ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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National Institutes of Health. PubChem Compound Summary for CID 428556, 2-Chloropiperidine. [Link]
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Short Summary of ¹H-NMR Interpretation. University of Colorado Boulder. [Link]
